molecular formula C18H18N4O2S B2541340 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine CAS No. 2034467-16-6

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine

Cat. No.: B2541340
CAS No.: 2034467-16-6
M. Wt: 354.43
InChI Key: XVYQCWOOGQOUHI-UHFFFAOYSA-N
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Description

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine is a complex organic compound that features a triazole ring, a phenyl group, a thiophene ring, and a piperidine ring

Scientific Research Applications

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

Future Directions

The future directions in the research of triazoles involve the discovery and development of more effective and potent agents, especially in the field of medicinal chemistry . The ability of triazoles to form hydrogen bonds with different targets presents opportunities for improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Stille coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine can undergo various types of reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nitrating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated phenyl derivatives.

Comparison with Similar Compounds

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(thiophen-3-yloxy)piperidine can be compared with other similar compounds:

    1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(furan-3-yloxy)piperidine: This compound has a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.

    1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(pyridin-3-yloxy)piperidine: This compound has a pyridine ring instead of a thiophene ring, which can influence its binding affinity and selectivity in medicinal applications.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(17-12-19-22(20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)24-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYQCWOOGQOUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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